4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
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Biological Activity
The compound 4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 2034207-81-1) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O3S2, with a molecular weight of 425.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N3O3S2 |
Molecular Weight | 425.5 g/mol |
CAS Number | 2034207-81-1 |
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In silico analyses suggest that it may exhibit inhibitory effects against various strains of coronaviruses by targeting viral proteins involved in replication.
- Inhibition of Human Coronavirus 229E : Research indicates that derivatives related to this compound demonstrate significant antiviral activity against HCoV-229E. The selectivity index (SI) for some derivatives reached up to 12.6, indicating a strong potential for therapeutic application .
- Mechanism of Action : The compound is thought to inhibit the main protease (Mpro) of coronaviruses, which plays a crucial role in viral replication. In vitro studies have shown that certain compounds within this class can reduce viral replication by over 80% in cell cultures .
Other Biological Activities
The compound's structural components suggest additional biological activities:
- Antibacterial and Antifungal Effects : Compounds containing similar structures have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various pyrano[2,3-c]pyrazole derivatives, the compound demonstrated significant inhibition against HCoV-229E. The 50% inhibitory concentration (IC50) was determined using Vero-E6 cell lines, where it showed minimal cytotoxicity at therapeutic concentrations .
Case Study 2: Structure-Activity Relationship (SAR)
A series of structural modifications were performed on related compounds to evaluate their biological activities. The presence of the thiophene ring was crucial for enhancing antiviral potency while maintaining low toxicity levels. This structure-activity relationship underscores the importance of specific functional groups in optimizing drug efficacy .
Properties
IUPAC Name |
11-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c24-19-4-3-15-12-17(13-16-5-8-23(19)20(15)16)29(25,26)22-14-21(6-9-27-10-7-21)18-2-1-11-28-18/h1-2,11-13,22H,3-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKAYAOYNPUXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4(CCOCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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